molecular formula C11H8BrCl B2522453 1-(Bromomethyl)-3-chloronaphthalene CAS No. 303779-69-3

1-(Bromomethyl)-3-chloronaphthalene

Cat. No. B2522453
CAS RN: 303779-69-3
M. Wt: 255.54
InChI Key: CSZQDQGTJQKYDF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-chloronaphthalene is a brominated derivative of naphthalene. It is employed as an intermediate for organic synthesis and pharmaceutical .


Synthesis Analysis

The synthesis of brominated naphthalene derivatives can involve different strategies. For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures . Bromination of cyclohexadienes can lead to various brominated products . These methods could potentially be adapted for the synthesis of 1-(Bromomethyl)-3-chloronaphthalene .


Molecular Structure Analysis

The molecular structure of brominated naphthalenes has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography. The conformational preferences of brominated naphthalenes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods.


Chemical Reactions Analysis

Brominated naphthalenes can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted naphthalenes, such as tris (bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of brominated naphthalenes are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers.

Scientific Research Applications

Block Copolymer Synthesis

Bicyclic Derivatives

Initiator in Atom Transfer Radical Polymerization (ATRP)

These applications highlight the versatility and importance of 1-(Bromomethyl)-3-chloronaphthalene in scientific research. Researchers continue to explore its potential across various domains, from materials science to drug development . If you need further details or additional applications, feel free to ask! 😊

Mechanism of Action

The mechanism of action of brominated naphthalenes is believed to involve the formation of a bromomethyl anion, which is stabilized by the presence of the solvent. This anion then reacts with the substrate to form the desired product.

Safety and Hazards

Handling 1-(Bromomethyl)-3-chloronaphthalene requires personal protective equipment. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish .

Future Directions

Pyrene, a renowned aromatic hydrocarbon, continues to captivate researchers due to its versatile properties and potential applications across various scientific domains. Among its derivatives, bromopyrenes stand out for their significance in synthetic chemistry, materials science, and environmental studies .

properties

IUPAC Name

1-(bromomethyl)-3-chloronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrCl/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZQDQGTJQKYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Carbon tetrachloride(30 ml) was added to 3-Chloro-1-methyl-naphthalene(2.55 g, 14.4 mmol) prepared in Preparation 36-1) and NBS (2.82 g, 15.8 mmol). A small quantity of benzoylperoxide was added as an initiator and the resulting mixture was heated under reflux for 3 hours. The reaction solution was cooled and filtered to remove the insoluble solid. The filtrate was concentrated and subjected to column chromatography(eluent: hexane/ethylacetate=95/5, v/v) to give 3.10 g(12.1 mmol, Yield 84%) of the title compound.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
2.82 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane ethylacetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
84%

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